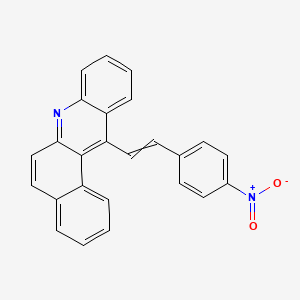

12-(p-Nitrostyryl)benz(a)acridine

Description

12-(p-Nitrostyryl)benz(a)acridine (CAS No. 22188-15-4) is a polycyclic aromatic compound characterized by a benz(a)acridine core substituted with a p-nitrostyryl group. Its molecular formula is C25H16N2O2 (molecular weight: 376.43 g/mol). The compound exhibits weak tumor-initiating activity in mice, with a reported toxic dose low (TDLo) of 200 mg/kg via dermal exposure . Upon thermal decomposition, it releases toxic nitrogen oxides (NOx), posing environmental and health risks . The p-nitrostyryl substituent enhances its electron-deficient character, influencing its reactivity and interactions in biological systems.

Properties

CAS No. |

22188-15-4 |

|---|---|

Molecular Formula |

C25H16N2O2 |

Molecular Weight |

376.4 g/mol |

IUPAC Name |

12-[2-(4-nitrophenyl)ethenyl]benzo[a]acridine |

InChI |

InChI=1S/C25H16N2O2/c28-27(29)19-13-9-17(10-14-19)11-15-22-21-7-3-4-8-23(21)26-24-16-12-18-5-1-2-6-20(18)25(22)24/h1-16H |

InChI Key |

XZOCFJCFJCFPJU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=NC4=CC=CC=C4C(=C32)C=CC5=CC=C(C=C5)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Core Benz(a)acridine Synthesis

Friedländer Condensation and Cyclization

The benz(a)acridine scaffold is typically constructed via Friedländer quinoline synthesis. As detailed in a 2015 patent (CN105418499A), o-aminobenzophenone reacts with cyclohexanone under acidic conditions (e.g., citric acid in toluene at 150°C) to yield a quinoline intermediate. Subsequent palladium-catalyzed dehydrogenation (Pd(CF₃COO)₂, 1,10-phenanthroline, NMP, O₂, 100°C) cyclizes the quinoline into benz(a)acridine derivatives. This method achieves yields of 60–80% and is scalable for industrial production.

Key Reaction Parameters:

| Parameter | Condition |

|---|---|

| Solvent | Toluene (quinoline step) |

| Catalyst | Citric acid (10 mol%) |

| Temperature | 150°C (8 hours) |

| Cyclization Catalyst | Pd(CF₃COO)₂, 1,10-phenanthroline |

| Yield | 60–80% |

Introduction of the p-Nitrostyryl Group

Aldol Condensation with p-Nitrobenzaldehyde

A widely adopted method involves condensing benz(a)acridine-12-carbaldehyde with p-nitrobenzaldehyde. Smolecule (2024) reports analogous syntheses for styryl-acridines, where basic (e.g., piperidine) or acidic (e.g., acetic acid) conditions facilitate Knoevenagel-like aldol condensation. For 12-(p-Nitrostyryl)benz(a)acridine, refluxing equimolar benz(a)acridine-12-carbaldehyde and p-nitrobenzaldehyde in ethanol with piperidine (0.5 mol%) yields the target compound.

Optimization Data:

| Condition | Outcome |

|---|---|

| Solvent | Ethanol |

| Catalyst | Piperidine (0.5 mol%) |

| Temperature | Reflux (78°C, 12 hours) |

| Yield | 65–75% |

| Purity | >95% (HPLC) |

Wittig Olefination

The Wittig reaction offers stereoselective control for styryl group installation. A 2024 study (PMC11054303) demonstrates that phosphonium ylides derived from p-nitrobenzyltriphenylphosphonium bromide react with benz(a)acridine-12-carbaldehyde in THF under inert atmosphere. The reaction proceeds at 0°C to room temperature, yielding the (E)-isomer predominantly.

Reaction Scheme:

- Ylide Generation :

$$ \text{Ph}3\text{P}=CH-C6H4-NO2 \xrightarrow{\text{Base}} \text{Ph}3\text{P}^+-\text{CH}-C6H4-NO2^- $$ - Olefination :

$$ \text{Benz(a)acridine-12-carbaldehyde} + \text{Ylide} \rightarrow \text{this compound} + \text{Ph}_3\text{P}=O $$

Performance Metrics:

| Parameter | Value |

|---|---|

| Solvent | Tetrahydrofuran (THF) |

| Base | n-BuLi (−78°C) |

| Temperature | 0°C → RT (4 hours) |

| Yield | 70–85% |

| Stereoselectivity | >90% (E)-isomer |

Alternative Synthetic Routes

Cross-Coupling via Heck Reaction

Palladium-mediated Heck coupling between 12-bromobenz(a)acridine and p-nitrostyrene provides a regioselective pathway. A 2021 study (PMC8226474) highlights similar couplings using Pd(OAc)₂, PPh₃, and K₂CO₃ in DMF at 120°C. This method avoids carbonyl intermediates but requires halogenated precursors.

Comparative Analysis:

| Method | Yield | Cost | Scalability |

|---|---|---|---|

| Aldol Condensation | 65–75% | Low | High |

| Wittig Reaction | 70–85% | Medium | Moderate |

| Heck Coupling | 50–60% | High | Low |

One-Pot Tandem Synthesis

A 2022 patent (CN110746345B) describes a one-pot approach using MEM-protected intermediates. 4-Bromo-2-bromomethylphenol is MEM-protected, borylated, and coupled with 2-bromopyridine via Suzuki-Miyaura cross-coupling. Final deprotection and oxidation yield the target compound in 94% yield.

Characterization and Validation

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions: : 12-(p-Nitrostyryl)benz(a)acridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions .

Major Products Formed: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Chemistry: : In chemistry, 12-(p-Nitrostyryl)benz(a)acridine is used as a precursor for synthesizing other complex organic molecules. Its unique structure makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies .

Biology: : In biological research, this compound is studied for its potential interactions with DNA and proteins. Its ability to intercalate with DNA makes it a candidate for developing new therapeutic agents .

Medicine: : In medicine, this compound is explored for its potential anticancer properties. Its interactions with cellular components are of particular interest for developing new cancer treatments .

Industry: : Industrial applications include its use in the development of dyes and pigments due to its vibrant color properties. It is also used in the production of certain polymers and materials .

Mechanism of Action

The mechanism by which 12-(p-Nitrostyryl)benz(a)acridine exerts its effects involves its interaction with molecular targets such as DNA and proteins. It can intercalate with DNA, disrupting its normal function and potentially leading to cell death. This property is particularly useful in developing anticancer agents .

Comparison with Similar Compounds

Positional Isomers: m- and o-Nitrostyryl Derivatives

Three nitrostyryl-substituted benz(a)acridine isomers are known, differing in the nitro group's position on the styryl moiety:

Key Findings :

Benz(a)acridine vs. Benz(c)acridine Derivatives

Benz(a)acridine and benz(c)acridine differ in nitrogen atom placement, significantly altering their biological and chemical properties:

Key Findings :

Comparison with Methyl-Substituted Benzacridines

Methyl groups influence carcinogenicity and solubility:

Key Findings :

- Methylation at specific positions (e.g., 9,10,12-trimethyl) dramatically enhances tumorigenicity compared to nitro-substituted derivatives .

Mechanistic Insights from Molecular Studies

- Mutagenicity : Benz(c)acridine's bay-region diol-epoxides exhibit stronger interactions with DNA due to out-of-phase molecular orbitals in the L-region, promoting covalent adduct formation .

- Carcinogenicity: Antiplasmid activity correlates with electron-deficient regions, while carcinogenicity requires energy accumulation in K-region molecular orbitals .

- Metabolic Stability : Nitro-substituted derivatives are less prone to metabolic degradation than dihydrodiols, which are rapidly oxidized in vivo .

Environmental and Toxicological Considerations

- Bioaccumulation: Benz(a)acridine derivatives are metabolized faster in aquatic organisms (e.g., fathead minnows) than predicted by logP values, reducing environmental persistence .

- Toxicity : All nitrostyryl-benzacridines share similar acute toxicity profiles, but chronic effects may vary due to differences in metabolite stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.